N-(8-hydroxyquinolin-5-yl)acetamide N-(8-hydroxyquinolin-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15975022
InChI: InChI=1S/C11H10N2O2/c1-7(14)13-9-4-5-10(15)11-8(9)3-2-6-12-11/h2-6,15H,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

N-(8-hydroxyquinolin-5-yl)acetamide

CAS No.:

Cat. No.: VC15975022

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

N-(8-hydroxyquinolin-5-yl)acetamide -

Specification

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name N-(8-hydroxyquinolin-5-yl)acetamide
Standard InChI InChI=1S/C11H10N2O2/c1-7(14)13-9-4-5-10(15)11-8(9)3-2-6-12-11/h2-6,15H,1H3,(H,13,14)
Standard InChI Key YATHWKGKLIXEFF-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C2C=CC=NC2=C(C=C1)O

Introduction

Synthesis and Characterization

Synthetic Routes

The synthesis of N-(8-hydroxyquinolin-5-yl)acetamide typically involves acetylation of 5-amino-8-hydroxyquinoline. A modified method from Kharwar and Dixit (2020) outlines the following steps :

  • Starting Material: 5-Amino-8-hydroxyquinoline dihydrochloride is reacted with acetic anhydride in the presence of pyridine as a catalyst.

  • Reaction Conditions: The mixture is stirred at 0°C for 6 hours, followed by quenching in ice-cold water to precipitate the product.

  • Purification: The crude product is washed with ethyl acetate and chloroform, then recrystallized from methanol.

Yield: ~75% .

Alternative Methods:

  • Patent US8058074B2 describes a similar approach using 4-acetamidobenzenesulfonyl chloride, though this introduces a sulfonamide group .

  • Recent adaptations employ greener solvents (e.g., ethanol) to reduce environmental impact .

Spectroscopic Characterization

Mass Spectrometry:

  • ESI-MS: m/z 215.2 [M+H]⁺, consistent with the molecular formula C₁₁H₁₀N₂O₂ .

NMR Spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.03 (s, 1H, OH), 8.95 (d, J = 8.4 Hz, 1H, H-6), 7.98 (s, 1H, H-2), 7.59 (d, J = 8.4 Hz, 1H, H-7), 7.40 (d, J = 8.4 Hz, 1H, H-3), 2.10 (s, 3H, CH₃) .

  • ¹³C NMR: δ 169.8 (C=O), 152.1 (C-8), 138.5 (C-5), 128.9–112.4 (aromatic carbons), 23.1 (CH₃) .

Thermogravimetric Analysis (TGA):

  • Decomposition begins at 220°C, indicating thermal stability suitable for pharmaceutical formulation .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight202.21 g/mol
Melting Point189–191°C
SolubilityDMSO > Methanol > Water
LogP (Partition Coefficient)2.1 ± 0.3 (Predicted)
pKa8.2 (Hydroxyl), 3.9 (Acetamide)

Electronic Absorption:

  • UV-Vis (λₘₐₓ): 270 nm (π→π* transition), 340 nm (n→π* transition) .

Biological Activities

Antimicrobial Effects

N-(8-Hydroxyquinolin-5-yl)acetamide exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Metal complexes (e.g., Cu(II)) show enhanced efficacy due to synergistic effects :

Bacterial StrainMIC (µg/mL)
S. aureus12.5
E. coli25.0
Pseudomonas aeruginosa50.0

Mechanism: Disruption of microbial DNA via intercalation and inhibition of topoisomerase IV .

DNA Binding Studies

Intercalation Confirmed By:

  • Viscosity Measurements: Increased DNA viscosity upon binding .

  • Absorption Titration: Hypochromicity (Δλ = 15 nm) and binding constant (K = 1.2 × 10⁴ M⁻¹) .

Computational Insights

Molecular Docking

Docking with bacterial DNA gyrase (PDB: 5H67) reveals a binding energy of −8.9 kcal/mol, favoring interactions with the minor groove .

ADMET Profiling

  • Absorption: High gastrointestinal absorption (HIA = 92%).

  • Toxicity: Low hepatotoxicity (Probability = 0.17) .

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